1-Bromo-5-methoxynaphthalene

Organic Synthesis Process Chemistry Yield Optimization

Avoid inconsistent cross-coupling outcomes from generic naphthalene analogs. 1-Bromo-5-methoxynaphthalene (CAS 74924-95-1) delivers defined 1,5-peri-substitution for reliable Pd-catalyzed reactions. - Electron-donating methoxy accelerates oxidative addition, improving yields. - Enables linear π-conjugated system construction for OLEDs. - Key intermediate for antitumor arylnaphthalene derivatives. - Available from bench to bulk quantities with immediate shipping.

Molecular Formula C11H9BrO
Molecular Weight 237.09 g/mol
CAS No. 74924-95-1
Cat. No. B1600531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-5-methoxynaphthalene
CAS74924-95-1
Molecular FormulaC11H9BrO
Molecular Weight237.09 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CC=C2Br
InChIInChI=1S/C11H9BrO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7H,1H3
InChIKeyKZEQDOKBYZEHKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-5-methoxynaphthalene Core Specifications


1-Bromo-5-methoxynaphthalene (CAS 74924-95-1) is a peri-substituted naphthalene derivative with a bromine atom at the C1 position and a methoxy group at the C5 position, featuring the molecular formula C₁₁H₉BrO and a molecular weight of 237.09 g/mol . It is a versatile building block for organic synthesis, particularly as a precursor in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, which are essential for constructing complex molecular architectures [1]. The compound is a light tan crystalline solid with a melting point of 68.5–69.5°C, making it easy to handle and purify under standard laboratory conditions .

Why 1-Bromo-5-methoxynaphthalene Is Irreplaceable


Substituting 1-bromo-5-methoxynaphthalene with simpler or cheaper analogs like 1-bromonaphthalene, 1-bromo-5-nitronaphthalene, or 1-methoxy-5-iodonaphthalene is not a straightforward one-to-one replacement. The presence and position of both the bromine and methoxy groups create a unique electronic and steric environment. Specifically, the methoxy group at the C5 position acts as an electron-donating group (EDG), which significantly enhances the reactivity of the naphthalene ring in electrophilic substitution and cross-coupling reactions [1]. Furthermore, its *peri* relationship to the bromine atom can introduce steric and electronic effects that are not present in other isomers or derivatives, influencing reaction outcomes [2]. A general substitution may lead to lower reaction yields, altered regioselectivity, or even complete reaction failure, as demonstrated by the varying yields and selectivity in Suzuki-Miyaura cross-couplings based on the electronic nature of the aryl ring substituents [3].

1-Bromo-5-methoxynaphthalene Quantitative Evidence


Synthesis Yield Advantage

A direct synthesis of 1-bromo-5-methoxynaphthalene can be achieved in a high isolated yield of 90%, starting from 5-bromo-1-naphthol and dimethylsulfate . This is significantly higher than the 65-72% typical yield reported for general bromination of methoxy-substituted naphthalenes under common conditions , suggesting a more efficient route for obtaining this specific isomer.

Organic Synthesis Process Chemistry Yield Optimization

Nucleophilic Substitution Reactivity

In reactions with butyl mercaptides in DMSO and methanol, 1-bromo-5-methoxynaphthalene provides reasonably good yields of alkyl naphthyl sulfides via direct nucleophilic substitution [1]. While a direct quantitative comparison under identical conditions is not available in the provided data, class-level inference suggests that its reactivity as an aryl bromide is intermediate between the highly reactive nitro-activated naphthalenes and the less reactive fluoro-analogs. The methoxy group's electron-donating nature moderately deactivates the ring for nucleophilic attack relative to unsubstituted or nitro-substituted systems.

Nucleophilic Substitution Reactivity Kinetics

Cross-Coupling Efficiency

1-Bromo-5-methoxynaphthalene is a superior substrate for palladium-catalyzed cross-coupling reactions compared to its chloro-analog. Aryl bromides, including this compound, generally provide higher yields in such transformations [1]. This is supported by broader literature showing that aryl bromides undergo oxidative addition to palladium(0) complexes more readily than aryl chlorides, leading to faster reaction rates and higher yields [2].

Cross-Coupling Catalysis Palladium C-C Bond Formation

1-Bromo-5-methoxynaphthalene Applications


1,5-Disubstituted Naphthalene Cores

The 1,5-substitution pattern of 1-bromo-5-methoxynaphthalene makes it an ideal building block for constructing rigid, linear π-conjugated systems. This is particularly relevant in the development of organic light-emitting diodes (OLEDs) and liquid crystalline materials, where control over molecular geometry and electronic properties is critical [1]. Its ability to undergo efficient Suzuki-Miyaura cross-couplings [2] allows for the attachment of various functional groups at the C1 position, enabling precise tuning of optoelectronic properties.

Arylnaphthalene Lignan Analogs

1-Bromo-5-methoxynaphthalene serves as a key intermediate in the synthesis of arylnaphthalene derivatives, a class of compounds inspired by natural lignans that have shown promise as antitumor agents [3]. The compound's methoxy and bromine functionalities provide the necessary handles for further elaboration into complex polycyclic structures, allowing medicinal chemists to explore structure-activity relationships (SAR) around this pharmacophore [4].

Agrochemical and Fine Chemical Synthesis

The well-defined reactivity of 1-bromo-5-methoxynaphthalene in palladium-catalyzed transformations [2] makes it a reliable precursor for the kilogram-scale synthesis of complex agrochemicals and fine chemicals. Its stability under standard reaction conditions [5] ensures predictable and scalable outcomes, reducing the risk associated with process development and scale-up. The methoxy group can also be cleaved or further derivatized, offering additional points for diversification.

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